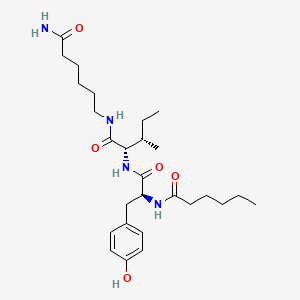
DO-264
概要
説明
DO264は、アルファ/ベータ-ヒドロラーゼドメイン含有タンパク質12の阻害剤として知られている合成有機化合物です。この酵素は、細胞膜中に存在するリン脂質の一種であるリゾホスファチジルセリンの加水分解に関与しています。
2. 製法
合成経路と反応条件: DO264の合成には、中間体の合成から始まる複数の工程が含まれます。主な工程は以下の通りです。
ピリジニル-ピペリジニル中間体の形成: これは、3-クロロ-4-(トリフルオロメトキシ)フェノールを塩基の存在下で2-クロロ-4-ピリジンカルボキシアルデヒドと反応させ、対応するピリジニル中間体を形成することにより行われます。
ピペリジンとのカップリング: 次に、ピリジニル中間体をピペリジンと反応させて、ピリジニル-ピペリジニル中間体を形成します。
工業生産方法: DO264の工業生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、最終生成物の高収率と純度を確保するために最適化されています。 このプロセスには、大型反応器、精密な温度制御、効率的な精製技術の使用が含まれます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of DO264 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the pyridinyl-piperidinyl intermediate: This involves the reaction of 3-chloro-4-(trifluoromethoxy)phenol with 2-chloro-4-pyridinecarboxaldehyde in the presence of a base to form the corresponding pyridinyl intermediate.
Coupling with piperidine: The pyridinyl intermediate is then reacted with piperidine to form the pyridinyl-piperidinyl intermediate.
Thiourea formation: The final step involves the reaction of the pyridinyl-piperidinyl intermediate with thiourea to form DO264
Industrial Production Methods: The industrial production of DO264 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques .
化学反応の分析
反応の種類: DO264は、以下を含む様々な化学反応を起こします。
酸化: DO264は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: また、還元反応を起こして、還元された誘導体を形成することもできます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化は、追加の酸素原子を持つ酸化された誘導体を生成する可能性があり、還元は、より単純な水素化された形態を生成する可能性があります .
4. 科学研究への応用
DO264は、幅広い科学研究への応用があります。
化学: これは、アルファ/ベータ-ヒドロラーゼドメイン含有タンパク質12の生物学的機能を研究するためのツール化合物として使用されます。
生物学: DO264は、リゾホスファチジルセリンの細胞シグナル伝達と膜ダイナミクスにおける役割を調査するために使用されます。
科学的研究の応用
DO264 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the biological functions of alpha/beta-hydrolase domain-containing protein 12.
Biology: DO264 is used to investigate the role of lysophosphatidylserine in cell signaling and membrane dynamics.
Industry: DO264 is used in the development of new therapeutic agents and as a research tool in drug discovery
作用機序
DO264は、アルファ/ベータ-ヒドロラーゼドメイン含有タンパク質12を阻害することでその効果を発揮します。この阻害は、リゾホスファチジルセリンの加水分解を阻止し、細胞膜におけるこの脂質の蓄積につながります。リゾホスファチジルセリンの増加は、免疫応答や細胞死経路を含む様々な細胞プロセスを調節することができます。 DO264は、マクロファージにおけるケモカインリガンド3、ケモカインリガンド4、腫瘍壊死因子-アルファ、インターロイキン-1ベータなどのケモカインやサイトカインのレベルを上昇させることが示されています .
類似化合物:
DO263: アルファ/ベータ-ヒドロラーゼドメイン含有タンパク質12の別の阻害剤ですが、効力と選択性が異なります。
DO265: 構造は似ていますが、官能基が異なる化合物で、生物活性が異なっています。
DO264の独自性: DO264は、アルファ/ベータ-ヒドロラーゼドメイン含有タンパク質12に対する高い効力と選択性を備えていることから、独特です。免疫刺激効果と、癌細胞におけるフェロトーシス細胞死を増強する能力について、広範囲にわたって研究されています。 その独特の構造により、酵素の活性部位に特異的に相互作用することができ、科学研究における貴重なツールとなっています .
類似化合物との比較
DO263: Another inhibitor of alpha/beta-hydrolase domain-containing protein 12, but with different potency and selectivity.
DO265: A compound with similar structure but different functional groups, leading to variations in biological activity.
DO266: An analog of DO264 with modifications in the pyridinyl or piperidinyl moieties
Uniqueness of DO264: DO264 is unique due to its high potency and selectivity for alpha/beta-hydrolase domain-containing protein 12. It has been extensively studied for its immunostimulatory effects and its ability to potentiate ferroptotic cell death in cancer cells. Its unique structure allows it to interact specifically with the active site of the enzyme, making it a valuable tool in scientific research .
特性
IUPAC Name |
1-[1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]pyridin-2-yl]piperidin-4-yl]-3-pyridin-3-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2F3N5O2S/c24-17-12-16(35-23(26,27)28)3-4-18(17)34-19-5-9-30-21(20(19)25)33-10-6-14(7-11-33)31-22(36)32-15-2-1-8-29-13-15/h1-5,8-9,12-14H,6-7,10-11H2,(H2,31,32,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEQDBPBBQPLPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=S)NC2=CN=CC=C2)C3=NC=CC(=C3Cl)OC4=C(C=C(C=C4)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2F3N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












